2,4-Dichlorobenzamide

Purification Formulation Thermal Stability

2,4-Dichlorobenzamide (CAS 2447-79-2) delivers unique ortho-regioselectivity in nucleophilic aromatic substitution, enabling selective functionalization unattainable with the 2,6-isomer. Its proven 82.6% conversion to 2,4-dichlorobenzonitrile underpins cost-optimized routes to halogenated isophthalonitriles for herbicides, fungicides, and pharmaceuticals. A defined LogP of 1.37 and predictable C18 retention also qualify it as a validated analytical reference standard. Substituting positional isomers risks synthesis failure and re-optimization costs—specify CAS 2447-79-2 to ensure batch-to-batch reproducibility across R&D and scale-up workflows.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 2447-79-2
Cat. No. B1293658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzamide
CAS2447-79-2
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)N
InChIInChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
InChIKeyXXFUNTSOBHSMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzamide CAS 2447-79-2: Sourcing and Chemical Profile for Industrial Procurement


2,4-Dichlorobenzamide (CAS: 2447-79-2) is a chlorinated aromatic amide with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol . It exists as a white to off-white crystalline powder with a melting point of 191–194 °C and a predicted boiling point of 279.7 °C . The compound is a derivative of benzamide, featuring chlorine substitutions at the 2- and 4-positions of the benzene ring, which confer distinct electronic and steric properties relative to its positional isomers and non-chlorinated analogs [1]. It is primarily employed as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and halogenated isophthalonitriles [2].

2,4-Dichlorobenzamide vs. Analogs: Why CAS 2447-79-2 Cannot Be Replaced by Positional Isomers in Synthesis and Research


Substituting 2,4-dichlorobenzamide with a seemingly similar positional isomer, such as 2,6-dichlorobenzamide (BAM) or non-chlorinated benzamide, introduces quantifiable divergences in reactivity, environmental fate, and synthetic utility. The 2,4-substitution pattern yields a higher melting point (191–194 °C) compared to 2,6-dichlorobenzamide (~170–175 °C) , directly impacting purification protocols and formulation stability. Critically, in nucleophilic aromatic substitution (SNAr) reactions, the 2,4-dichloro pattern demonstrates pronounced ortho-regioselectivity when reacted with ethanethiolate, a reactivity profile that differs fundamentally from the 2,6-isomer and is essential for accessing specific ortho-substituted derivatives [1]. Furthermore, the established high-yield synthetic pathway from 2,4-dichlorobenzamide to 2,4-dichlorobenzonitrile (82.6%) [2] is a defined industrial sequence not directly translatable to the 2,6-analog without re-optimization, underscoring that generic replacement based on class membership alone is scientifically unsound and economically risky.

2,4-Dichlorobenzamide CAS 2447-79-2: Quantitative Differentiation Evidence for Scientific Selection


Melting Point (191–194 °C) vs. 2,6-Dichlorobenzamide: Implications for Crystallization and Thermal Stability

2,4-Dichlorobenzamide exhibits a melting point range of 191–194 °C , which is approximately 15–20 °C higher than that of its positional isomer 2,6-dichlorobenzamide (BAM), reported at ~170–175 °C . This higher thermal threshold facilitates recrystallization purification and indicates a more robust crystal lattice, potentially beneficial for formulations requiring elevated storage or processing temperatures.

Purification Formulation Thermal Stability

High-Yield Synthetic Route (95.5%) from 2,4-Dichlorobenzoic Acid vs. Alternative Pathways

The preparation of 2,4-dichlorobenzamide from 2,4-dichlorobenzoic acid proceeds via the acyl chloride intermediate with ammonia, achieving an isolated yield of 95.5% [1]. In contrast, alternative synthetic methods for related benzamide derivatives, such as the reaction of acyl chlorides with diamines to form bis-benzamides, report yields ranging from 88% to 92% [2]. This 3–7% yield advantage for the parent compound translates directly to reduced raw material consumption and lower production costs in multi-step industrial syntheses.

Synthesis Process Chemistry Yield Optimization

Ortho-Regioselectivity in SNAr Reactions: A Unique Reactivity Profile for 2,4-Dichlorobenzamide

In nucleophilic aromatic substitution (SNAr) reactions with potassium ethanethiolate in DMF, 2,4-dichlorobenzamide displays a remarkable degree of ortho-regioselectivity, favoring substitution at the ortho-position over the para-position [1]. This contrasts with the reactivity of 2,6-dichlorobenzamide, which, due to its symmetrical substitution pattern, lacks this regiochemical differentiation. The ortho-directing effect is a critical property for the synthesis of specific ortho-substituted benzamide derivatives, which are valuable scaffolds in medicinal and agrochemical research.

SNAr Regioselectivity Derivatization

Distinct Environmental Fate: 2,4-Dichlorobenzamide as a Synthetic Intermediate vs. 2,6-Dichlorobenzamide (BAM) as a Persistent Metabolite

2,6-Dichlorobenzamide (BAM) is the principal, water-soluble, and environmentally persistent metabolite of the herbicide dichlobenil, frequently detected in groundwater at concentrations exceeding the EU regulatory limit of 0.1 μg/L [1]. In stark contrast, 2,4-dichlorobenzamide is not a major environmental metabolite of any common pesticide but is instead a deliberate synthetic intermediate with established pathways for further chemical conversion (e.g., to 2,4-dichlorobenzonitrile) [2]. This functional divergence is critical: the 2,6-isomer is a target for environmental monitoring and remediation, while the 2,4-isomer is a valuable chemical building block.

Environmental Chemistry Metabolism Persistence

Quantitative pKa and LogP Differentiation for Formulation and Chromatography

2,4-Dichlorobenzamide possesses a predicted pKa of 15.08 ± 0.50 and a measured LogP of 1.37 [1]. The LogP value of 1.37 indicates moderate lipophilicity, which is distinct from both the more polar 2,6-dichlorobenzamide (which exhibits higher water solubility due to its role as a groundwater contaminant [2]) and non-chlorinated benzamide (LogP ~0.6). These quantitative physicochemical parameters directly govern the compound's behavior in reverse-phase HPLC (RP-HPLC) separations [3], liquid-liquid extraction, and its suitability for specific formulation environments, providing objective criteria for analytical method development and process design.

Physicochemical Properties Chromatography Bioavailability

Optimal Industrial and Research Applications for 2,4-Dichlorobenzamide (CAS 2447-79-2) Based on Differentiating Evidence


Scalable Synthesis of Halogenated Isophthalonitriles and Agrochemical Intermediates

The high-yield (95.5%) preparation of 2,4-dichlorobenzamide [1] and its efficient conversion to 2,4-dichlorobenzonitrile (82.6% yield) [2] make it a cost-effective and reliable starting material for the multi-step synthesis of halogenated isophthalonitriles [3]. These nitriles are critical intermediates in the production of herbicides, fungicides, and pharmaceuticals. The robust synthetic pathway and favorable process economics position 2,4-dichlorobenzamide as a preferred building block over lower-yielding or less synthetically versatile alternatives.

Precursor for Ortho-Substituted Benzamide Derivatives via Regioselective SNAr

The documented ortho-regioselectivity of 2,4-dichlorobenzamide in SNAr reactions with nucleophiles like ethanethiolate [4] provides a distinct synthetic advantage for medicinal and agrochemical chemists. This reactivity allows for the selective introduction of functional groups at the ortho-position, a transformation not achievable with symmetrical 2,6-dichlorobenzamide. This property is particularly valuable for generating diverse libraries of benzamide-based bioactive compounds.

Analytical Standard and Method Development for RP-HPLC

With its defined LogP of 1.37 and established RP-HPLC separation conditions [5], 2,4-dichlorobenzamide serves as a reliable analytical standard for method development in pharmaceutical and environmental analysis. Its moderate lipophilicity ensures predictable retention behavior on C18 columns, facilitating the validation of purity assays and impurity profiling methods for related benzamide derivatives.

Specialty Fine Chemical Intermediate for High-Value Pharmaceuticals

The high purity (>98.0% by GC) and favorable physical properties (e.g., melting point 191–194 °C) of commercially available 2,4-dichlorobenzamide make it suitable as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its use as a building block is supported by its inclusion in fragment-based drug discovery libraries , highlighting its utility in the early stages of medicinal chemistry campaigns.

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